CYP2D6 Inhibition Potency (Ki) of Threo-Dihydrobupropion vs. Bupropion and Hydroxybupropion
Threo-dihydrobupropion is a more potent inhibitor of CYP2D6 than both the parent drug bupropion and the major metabolite hydroxybupropion. In human liver microsomes using the CYP2D6 probe substrate bufuralol, threohydrobupropion exhibited a Ki value of 5.4 μM, which is 3.9-fold lower (i.e., more potent) than bupropion (Ki = 21 μM) and 2.4-fold lower than hydroxybupropion (Ki = 13 μM) [1]. This higher inhibitory potency is critical for understanding and predicting clinical drug-drug interactions (DDIs).
| Evidence Dimension | CYP2D6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 5.4 μM (threohydrobupropion) |
| Comparator Or Baseline | Bupropion (Ki = 21 μM); Hydroxybupropion (Ki = 13 μM) |
| Quantified Difference | 3.9-fold lower Ki than bupropion; 2.4-fold lower Ki than hydroxybupropion |
| Conditions | Human liver microsomes; CYP2D6 probe substrate bufuralol |
Why This Matters
This data directly impacts the selection of threo-dihydrobupropion for in vitro DDI studies, where accurate assessment of CYP2D6 inhibition is required, and demonstrates that using the parent drug would underestimate the interaction potential.
- [1] Reese MJ, Wurm RM, Muir KT, Generaux GT, St. John-Williams L, McConn DJ. An in vitro mechanistic study to elucidate the desipramine/bupropion clinical drug-drug interaction. Drug Metab Dispos. 2008 Jul;36(7):1198-1201. View Source
